molecular formula C9H18N2O B2608773 (1R*,4R*)-N-4-(Oxetan-3-yl)cyclohexane-1,4-diamine CAS No. 1349709-08-5

(1R*,4R*)-N-4-(Oxetan-3-yl)cyclohexane-1,4-diamine

Cat. No.: B2608773
CAS No.: 1349709-08-5
M. Wt: 170.256
InChI Key: GYECBXBZPBBMDS-ZKCHVHJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R*,4R*)-N-4-(Oxetan-3-yl)cyclohexane-1,4-diamine is a chemical compound with the molecular formula C9H18N2O It is known for its unique structure, which includes an oxetane ring and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R*,4R*)-N-4-(Oxetan-3-yl)cyclohexane-1,4-diamine typically involves the reaction of cyclohexane-1,4-diamine with an oxetane derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(1R*,4R*)-N-4-(Oxetan-3-yl)cyclohexane-1,4-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

(1R*,4R*)-N-4-(Oxetan-3-yl)cyclohexane-1,4-diamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R*,4R*)-N-4-(Oxetan-3-yl)cyclohexane-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,4-diamine: A similar compound without the oxetane ring.

    Oxetane derivatives: Compounds containing the oxetane ring but with different substituents.

Uniqueness

(1R*,4R*)-N-4-(Oxetan-3-yl)cyclohexane-1,4-diamine is unique due to the presence of both the oxetane and cyclohexane rings in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

IUPAC Name

4-N-(oxetan-3-yl)cyclohexane-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-7-1-3-8(4-2-7)11-9-5-12-6-9/h7-9,11H,1-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYECBXBZPBBMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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